molecular formula C13H14FN3 B2396395 6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine CAS No. 2415570-34-0

6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine

Cat. No. B2396395
CAS RN: 2415570-34-0
M. Wt: 231.274
InChI Key: DVIGITNWHYRWSK-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the pyrimidine family and has been found to possess various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine involves the inhibition of various enzymes and proteins that are essential for the growth and proliferation of cancer cells and viruses. The compound has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. It also inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of viruses.
Biochemical and Physiological Effects
6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of tumors. The compound has also been found to modulate the immune system, enhancing its ability to fight against cancer and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine in lab experiments include its high potency, selectivity, and low toxicity. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for drug development. However, the limitations include its limited solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the research and development of 6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine. One potential direction is to explore its potential applications in combination therapy with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. The development of new formulations and delivery systems can also enhance the efficacy and bioavailability of the compound. Finally, more research is needed to understand the long-term effects of the compound on the human body and its potential for drug resistance.
Conclusion
6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is a promising compound with potential applications in drug development. Its antitumor, antiviral, and antimicrobial properties make it a valuable candidate for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine involves the reaction of 5-Fluoro-2-methylpyrimidine-4,6-diol with ethylamine and phenyl isocyanate in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has been found to possess antitumor, antiviral, and antimicrobial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. Additionally, it has been found to be effective against viruses such as HIV and herpes simplex virus.

properties

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c1-3-11-12(14)13(16-9-15-11)17(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIGITNWHYRWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine

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